Oral Pressor Potency vs. Phenylephrine and Methoxamine
In conscious normotensive rats, M-6434 exhibited a dose-dependent pressor effect following oral administration that was quantified as 10 times more potent than those of phenylephrine and methoxamine [1]. This marked potency differential, observed under identical in vivo experimental conditions, establishes M-6434 as a superior oral pressor agent relative to these two standard sympathomimetic amines, which are limited by poor oral absorption and shorter duration of action.
| Evidence Dimension | Oral pressor potency (relative) |
|---|---|
| Target Compound Data | M-6434 pressor effect (oral) = 10× potency of phenylephrine and methoxamine |
| Comparator Or Baseline | Phenylephrine (oral) = 1× baseline; Methoxamine (oral) = 1× baseline |
| Quantified Difference | 10-fold greater potency for M-6434 |
| Conditions | Conscious normotensive rats; oral dose range 1–5 mg/kg |
Why This Matters
This 10-fold potency advantage translates directly to lower required oral doses in rodent hypotension models, reducing potential off-target effects and enabling more robust in vivo efficacy studies.
- [1] Ohnishi H, Yamaguchi K, Satoh M, Obata M, Uemura A, Toyonaka Y, Suzuki Y. Pharmacological properties of 2-[(5-chloro-2-methoxyphenyl)azo]-1H-imidazole (M6434). Arzneimittelforschung. 1981;31(9):1425-9. PMID: 7197948. View Source
